molecular formula C13H19NO4S B7465400 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

Cat. No. B7465400
M. Wt: 285.36 g/mol
InChI Key: JAIFRYRTCHSWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as MPA, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. MPA is a derivative of ibuprofen and has been shown to have similar anti-inflammatory effects. In recent years, MPA has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting the activity of COX enzymes, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have other biochemical and physiological effects. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce oxidative stress and to have neuroprotective effects. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have potential anti-tumor properties and has been investigated as a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its well-established synthesis method and availability. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been extensively studied and its mechanism of action is well understood. However, one limitation of using 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in laboratory experiments is its potential side effects, which may confound the results of experiments.

Future Directions

There are several future directions for the use of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One area of future research is the investigation of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid as a potential treatment for various types of cancer. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to investigate the potential side effects of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid and to develop safer and more effective alternatives.

Synthesis Methods

The synthesis of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid involves the reaction of ibuprofen with sulfonyl chloride and isopropylamine. The resulting compound is then further purified to obtain 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. The synthesis method of 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been well established and is widely used in laboratories.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in various scientific research studies due to its anti-inflammatory and analgesic properties. 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to reduce inflammation in various animal models of arthritis and has also been used to study the effects of inflammation on various physiological processes. Additionally, 2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used in studies investigating the role of inflammation in cancer and has been shown to have potential anti-cancer properties.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10(2)8-14(9-13(15)16)19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIFRYRTCHSWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.